![molecular formula C13H12N6O3S B2751533 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide CAS No. 1396881-01-8](/img/structure/B2751533.png)
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-component reactions (MCRs), which are synthetic protocols where two or more reactants combine to give a single product . These reactions are known for the production of pharmaceutically active molecules . L-Proline is often used as a catalyst in these reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, IR spectra can provide information about the types of bonds present in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Knoevenagel condensation reaction followed by Michael addition . The outcome of these reactions can lead to the formation of new compounds with potential applications in pharmaceutical chemistry .Scientific Research Applications
Antibacterial Applications
N-(4-(4-Methyl-5-Oxo-4,5-Dihydro-1H-Tetrazol-1-Yl)Phenyl)Pyridine-3-Sulfonamide and its derivatives have been studied for their potential as antibacterial agents. Synthesis of heterocyclic compounds containing a sulfonamido moiety has shown promise in the development of new antibacterial agents. Notably, some compounds exhibited significant antibacterial activity, highlighting their potential in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Radiosensitizing Agents
Research has also explored the synthesis of sulfonamide derivatives with potential anticancer properties. Studies have included investigations into the in vitro anticancer activity against human tumor cell lines, with some compounds showing promising results. Additionally, these compounds have been evaluated for their ability to enhance the effectiveness of radiation therapy in cancer treatment (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Biological Activity of Sulfonamide Hybrids
Recent advancements in the design and development of sulfonamide hybrids have been significant. These hybrids, which integrate various pharmaceutical active scaffolds with sulfonamides, exhibit a range of biological activities, including antibacterial and antitumor effects. The diversity in the R and R' moieties of these compounds contributes to their broad range of potential applications (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Synthesis and Characterization of Sulfonamide Derivatives
The synthesis and structural characterization of various sulfonamide derivatives have been extensively studied. These investigations provide crucial insights into the properties and potential applications of these compounds in different fields, including pharmaceuticals and materials science (Sousa, Bermejo, Fondo, García-Deibe, Sousa-Pedrares, & Piro, 2001).
properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S/c1-18-13(20)19(17-16-18)11-6-4-10(5-7-11)15-23(21,22)12-3-2-8-14-9-12/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHRQCFEGIVUNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.